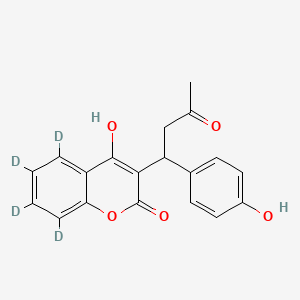

4'-Hydroxywarfarin-d4

Beschreibung

Significance of Stable Isotope Labeled Analogs in Modern Biomedical and Pharmaceutical Research

Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), are invaluable in scientific research. symeres.com Their use allows for the sensitive and specific quantification of drugs and their metabolites in biological samples. In mass spectrometry-based analyses, these labeled compounds are frequently used as internal standards. Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. This ensures more accurate and precise measurements, which are crucial in fields like pharmacokinetics. waters.com

The incorporation of stable isotopes can also aid in elucidating metabolic pathways and understanding drug-drug interactions. symeres.com By tracing the fate of a labeled drug, researchers can identify its metabolites and the enzymes responsible for their formation. This information is fundamental to drug development, helping to predict potential adverse effects and variability in patient response.

Contextual Overview of Warfarin (B611796) Metabolism and its Hydroxylated Metabolites in Drug Disposition Studies

Warfarin is administered as a racemic mixture of R- and S-enantiomers, both of which are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.govpharmgkb.org The metabolism of warfarin is complex, with genetic variations in CYP enzymes, such as CYP2C9, leading to significant inter-individual differences in drug clearance and response. nih.govresearchgate.net

The major metabolic pathway for warfarin is oxidation, resulting in the formation of several hydroxylated metabolites, including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin (B562548). frontiersin.org The formation of these metabolites is stereoselective. For instance, CYP2C9 is the primary enzyme responsible for the 7-hydroxylation of the more potent S-warfarin, while R-warfarin is metabolized to 4'-hydroxywarfarin (B562543) mainly by CYP2C8 and CYP2C19. drugbank.com Studying the profile of these metabolites provides crucial insights into an individual's metabolic capacity and can help explain the variability in their response to warfarin therapy. nih.gov

The analysis of these hydroxylated metabolites is often challenging due to their structural similarity. mdpi.com Therefore, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their simultaneous identification and quantification in biological matrices like plasma. mdpi.comnih.gov

Definitive Role of 4'-Hydroxy Warfarin-d4 as a Specialized Research Standard and Mechanistic Probe

4'-Hydroxy Warfarin-d4 plays a definitive role as a specialized research tool. Its primary application is as an internal standard in quantitative bioanalytical methods for the determination of 4'-hydroxywarfarin and other warfarin metabolites. nih.gov The use of a deuterated standard like 4'-Hydroxy Warfarin-d4 in methods such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS allows for high sensitivity and specificity. nih.govwiley.com

For example, in studies investigating the impact of genetic polymorphisms or co-administered drugs on warfarin metabolism, 4'-Hydroxy Warfarin-d4 enables the precise measurement of the formation of the 4'-hydroxywarfarin metabolite. nih.gov This, in turn, helps to characterize the activity of specific CYP enzymes involved in warfarin's metabolic clearance.

Furthermore, stable isotope-labeled compounds can be used as mechanistic probes. For instance, by administering a mixture of labeled and unlabeled warfarin, researchers can trace the metabolic fate of the drug and identify novel metabolites. nih.gov This "ion doublet" technique in mass spectrometry provides unambiguous identification of drug-related ions in a complex biological sample. nih.gov

Table 1: Key Research Applications of 4'-Hydroxy Warfarin-d4 and Related Compounds

| Research Area | Application of Labeled Compound | Analytical Technique | Key Findings | Citation |

| Pharmacokinetics | Quantification of warfarin and its metabolites in microsomal incubations. | Gas Chromatography-Mass Spectrometry (GC-MS) | Deuterium-labeled hydroxy warfarins used as internal standards for sensitive and accurate quantification. | nih.gov |

| Metabolite Identification | Rapid detection and structural elucidation of a new hydroxylated warfarin metabolite. | Chemical Ionization Mass Spectrometry | Use of a 50:50 mixture of stable isotope-labeled and unlabeled drug to unambiguously identify drug-related ions. | nih.gov |

| Drug-Drug Interaction Studies | Population pharmacokinetic modeling of warfarin metabolites when co-administered with other drugs. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Characterized the impact of inhibitors and inducers on different metabolic pathways of warfarin. | nih.gov |

| In Vitro Metabolism | Studying the inhibition of CYP2C9-mediated S-warfarin metabolism. | Not specified | 4-Hydroxywarfarin used to investigate its effect on the metabolism of S-warfarin. | sigmaaldrich.com |

Table 2: Properties of 4'-Hydroxy Warfarin

| Property | Value | Source |

| Molecular Formula | C19H16O5 | nih.gov |

| Molecular Weight | 324.33 g/mol | sigmaaldrich.com |

| CAS Number | 24579-14-4 | sigmaaldrich.comnih.gov |

| Appearance | Off-white solid | sigmaaldrich.com |

| Solubility | Soluble in DMSO and methanol | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857860 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94820-63-0 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Isotopic Labeling Methodologies for 4 Hydroxy Warfarin D4

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into the 4'-Hydroxy Warfarin (B611796) structure is a meticulous process that necessitates precise control over reaction conditions and precursor selection. The primary goal is to achieve high levels of deuterium incorporation at the desired positions while maintaining the structural integrity of the molecule.

Targeted Deuteration at the 4'-Position of the Phenyl Ring

The targeted deuteration at the 4'-position of the phenyl ring in 4'-Hydroxy Warfarin is a key objective in its synthesis. One documented approach involves the reaction of a deuterated precursor, 4-Hydroxycoumarin-5,6,7,8-d4, with 4-(p-hydroxyphenyl)-3-buten-2-one. iaea.org In this strategy, the deuterium atoms are incorporated into the coumarin (B35378) ring of the final molecule, rather than the phenyl ring of the 4'-hydroxy group. This method yields a d4-labeled 4'-hydroxywarfarin (B562543), which serves as a suitable internal standard for mass spectrometry-based analyses.

Another potential strategy, though less detailed in available literature for this specific compound, would involve the synthesis of a deuterated version of the 4-(p-hydroxyphenyl)-3-buten-2-one precursor. This could theoretically be achieved by utilizing a deuterated phenol (B47542) or p-hydroxybenzaldehyde in the synthesis of the butenone side chain. google.com This would place the deuterium atoms directly on the phenyl ring of the 4'-hydroxy moiety.

Precursor Chemistry and Optimized Reaction Pathways

The synthesis of 4'-Hydroxy Warfarin-d4 relies on the robust and well-established Michael addition reaction, a cornerstone in the synthesis of warfarin and its derivatives. medjpps.comppj.org.ly The key precursors in the synthesis of the d4-labeled analog are 4-Hydroxycoumarin-d4 and 4-(p-hydroxyphenyl)-3-buten-2-one.

Synthesis of 4-Hydroxycoumarin-d4:

The preparation of the deuterated 4-hydroxycoumarin (B602359) precursor is a critical first step. One reported method involves the reaction of deuterated phenol (phenyl-d6) with tetradeuteriomalonic acid. iaea.org Other general methods for the synthesis of 4-hydroxycoumarin, which could potentially be adapted for deuterated versions, include the intramolecular Claisen condensation of methyl acetylsalicylate and the Pechmann condensation of phenols with β-keto esters. researchgate.netgoogle.com

| Precursor 1 | Precursor 2 | Key Reaction | Product |

| Phenyl-d6 | Tetradeuteriomalonic acid | Cyclization | 4-Hydroxycoumarin-5,6,7,8-d4 |

| Methyl acetylsalicylate | Sodium methoxide | Intramolecular Claisen Condensation | 4-Hydroxycoumarin sodium salt |

| Phenol | β-keto ester | Pechmann Condensation | 4-Hydroxycoumarin |

Synthesis of 4-(p-hydroxyphenyl)-3-buten-2-one:

The synthesis of this Michael acceptor typically involves the condensation of p-hydroxybenzaldehyde with acetone. google.com This reaction is a crossed-aldol condensation followed by dehydration. For the synthesis of 4'-Hydroxy Warfarin-d4 where the deuterium is on the phenyl ring, a deuterated p-hydroxybenzaldehyde would be required.

Optimized Michael Addition:

The Michael addition of 4-hydroxycoumarin (or its deuterated analog) to an α,β-unsaturated ketone like 4-(p-hydroxyphenyl)-3-buten-2-one is the final step in assembling the 4'-hydroxywarfarin backbone. This reaction is often catalyzed by a base. The reaction of 4-Hydroxycoumarin-5,6,7,8-d4 with 4-(p-hydroxyphenyl)-3-buten-2-one has been described to yield the labeled 4'-hydroxywarfarin. iaea.org

Isotopic Purity Assessment and Stereochemical Control in Research-Grade Preparations

The quality of research-grade 4'-Hydroxy Warfarin-d4 is paramount for its use as an internal standard. This involves rigorous assessment of its isotopic purity and, where necessary, control over its stereochemistry.

Isotopic Purity Assessment:

Mass spectrometry is the primary analytical technique used to determine the isotopic purity of deuterated compounds. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopic distribution, the degree of deuterium incorporation can be accurately quantified. High-resolution mass spectrometry (HRMS) is particularly valuable for resolving the isotopic peaks and providing precise mass measurements. nih.gov The mass spectrum of 4'-Hydroxy Warfarin-d4 would be expected to show a molecular ion peak shifted by +4 mass units compared to the unlabeled compound. The relative intensities of the M+1, M+2, M+3, and M+4 peaks provide a quantitative measure of the isotopic enrichment.

Stereochemical Control:

Warfarin possesses a chiral center, and its enantiomers are known to have different metabolic fates and pharmacological activities. nih.gov Consequently, the synthesis of its metabolites, including 4'-hydroxywarfarin, may also result in enantiomeric products. For research applications requiring stereospecific analysis, control over the stereochemistry during synthesis is crucial.

Asymmetric synthesis strategies have been developed for warfarin, often employing chiral catalysts to favor the formation of one enantiomer over the other. medjpps.comresearchgate.net These principles can be extended to the synthesis of its deuterated metabolites. The stereochemical outcome of the Michael addition can be influenced by the choice of catalyst and reaction conditions.

The analysis of the enantiomeric composition of 4'-hydroxywarfarin is typically achieved using chiral chromatography, such as chiral high-performance liquid chromatography (HPLC), coupled with a suitable detector, often a mass spectrometer.

Advanced Analytical Methodologies and Bioanalytical Applications Utilizing 4 Hydroxy Warfarin D4

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) has become the cornerstone for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity. The use of isotopically labeled internal standards, such as 4'-Hydroxy Warfarin-d4, is central to achieving accurate and reproducible results.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of warfarin (B611796) and its hydroxylated metabolites, including 4'-hydroxywarfarin (B562543), in various biological samples like plasma and saliva. mdpi.comnih.govnih.govnih.gov

These assays typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. austinpublishinggroup.comsigmaaldrich.comsigmaaldrich.comijpsr.com The extracted analytes are then separated on a chromatographic column, often a reversed-phase or chiral column, before being introduced into the mass spectrometer. mdpi.comnih.govnih.govsigmaaldrich.com The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly selective detection by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. mdpi.comnih.govnih.govijpsr.com The development of these methods requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and throughput. ijpsr.commdpi.com

Validation of these LC-MS/MS assays is performed according to stringent guidelines from regulatory bodies like the FDA and EMA to ensure their reliability for bioanalytical applications. scientific.netnih.govnih.govgrafiati.com This validation process assesses parameters such as linearity, accuracy, precision, selectivity, and stability. ijpsr.commdpi.comscientific.netnih.govnih.gov For instance, a validated method for warfarin analysis in spiked saliva using fluorometric HPLC demonstrated a limit of detection (LOD) of 0.71 ng/mL and a limit of quantification (LOQ) of 2.16 ng/mL, with accuracy and precision within acceptable limits. scientific.netgrafiati.comresearchgate.net Another LC-MS/MS method for warfarin and its metabolites in rat plasma reported an LLOQ of 10.0 ng/mL for warfarin enantiomers and 1.0 ng/mL for some of its hydroxylated metabolites. mdpi.comnih.govnih.gov

Table 1: Example of LC-MS/MS Method Parameters for Warfarin Metabolite Analysis

| Parameter | Value/Description |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode mdpi.comnih.govnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation nih.govnih.govaustinpublishinggroup.comijpsr.com or Liquid-Liquid Extraction sigmaaldrich.com |

| Chromatographic Column | C18 Reversed-Phase ijpsr.comscientific.net or Chiral Column mdpi.comnih.govnih.gov |

| Mobile Phase | Acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) austinpublishinggroup.comijpsr.com |

| Internal Standard | 4'-Hydroxy Warfarin-d4 or other stable isotope-labeled analogs |

This table is a composite representation based on typical parameters found in the cited literature.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Metabolite Profiling

While LC-MS/MS is more commonly employed, gas chromatography-mass spectrometry (GC-MS/MS) also finds applications in the analysis of warfarin and its metabolites. nih.gov GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability. nih.govresearchgate.net A GC-MS/MS method has been developed for quantifying warfarin and five of its hydroxylated metabolites, where the analytes were derivatized before analysis. nih.govresearchgate.net This method, which also utilized isotopically labeled reference compounds, demonstrated a linear working range and specific detection limits. nih.gov GC-MS-based methods have been used to study the degradation of warfarin and identify its transformation products. nih.govresearchgate.net

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) Employing 4'-Hydroxy Warfarin-d4 as an Internal Standard

Stable isotope dilution mass spectrometry (SIDMS) is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.govhpst.cz This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov 4'-Hydroxy Warfarin-d4, being chemically identical to the unlabeled 4'-hydroxywarfarin, co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. nih.gov However, it is distinguished by its higher mass due to the presence of deuterium (B1214612) atoms.

By adding a known amount of 4'-Hydroxy Warfarin-d4 to the sample at the earliest stage of preparation, it compensates for any analyte loss during extraction, handling, and analysis. nih.gov The ratio of the mass spectrometric signal of the analyte to that of the internal standard is used for quantification. This approach effectively corrects for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix. hpst.cz The use of stable isotope-labeled internal standards like 4'-Hydroxy Warfarin-d4 is crucial for obtaining reliable quantitative data in complex biological samples. nih.govnih.gov

Chromatographic Separation Techniques for Warfarin and its Hydroxylated Metabolites

The structural similarity among warfarin and its various hydroxylated metabolites necessitates efficient chromatographic separation for their accurate individual quantification.

Optimization of Reversed-Phase and Chiral Liquid Chromatography for Complex Biological Matrices

Reversed-phase liquid chromatography is widely used for the separation of warfarin and its metabolites. tandfonline.com Columns with C18 or phenyl-hexyl stationary phases are commonly employed. scientific.nettandfonline.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, with the gradient or isocratic conditions optimized to achieve the best separation. austinpublishinggroup.comnih.gov

Since warfarin is a chiral molecule, existing as R- and S-enantiomers which are metabolized differently, chiral chromatography is often necessary to separate these enantiomers and their respective hydroxylated metabolites. mdpi.comnih.govnih.govnih.govaustinpublishinggroup.comnih.gov Various chiral stationary phases, such as those based on cyclodextrins or proteins, have been successfully used for the enantiomeric resolution of warfarin and its metabolites. nih.govaustinpublishinggroup.comnih.gov The development of chiral separation methods can be complex, sometimes requiring multi-dimensional chromatography where an achiral separation is followed by a chiral separation to resolve all isomers. tandfonline.com The optimization of mobile phase composition and temperature is critical for achieving baseline separation of all stereoisomers in complex biological samples like plasma. mdpi.comnih.govnih.govaustinpublishinggroup.com

Table 2: Chromatographic Conditions for Warfarin Metabolite Separation

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Reversed-Phase LC | C18, Phenyl-Hexyl scientific.nettandfonline.com | Acetonitrile/Water with Formic Acid ijpsr.com | Separation of hydroxylated regioisomers |

| Chiral LC | Cyclodextrin-based, Protein-based (e.g., AGP) austinpublishinggroup.comnih.gov | Acetonitrile/Ammonium Acetate Buffer austinpublishinggroup.com | Separation of R- and S-enantiomers of warfarin and its metabolites |

| 2D LC | Phenyl-Hexyl (1st dimension), Chiral (2nd dimension) tandfonline.com | Optimized for each dimension | Comprehensive separation of all stereo- and regio-isomers |

This table summarizes typical conditions reported in the literature.

Rigorous Method Validation Parameters in Bioanalytical Research

The validation of bioanalytical methods is a critical process that ensures the data generated is reliable and reproducible for its intended purpose. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that must be evaluated. scientific.netnih.govnih.govgrafiati.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. scientific.netnih.gov

Accuracy: The closeness of the determined value to the true value, typically expressed as a percentage of the nominal concentration. ijpsr.comscientific.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ijpsr.comscientific.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. scientific.netnih.govresearchgate.netnih.gov

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. scientific.netresearchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability, long-term storage). nih.govresearchgate.net

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.govnih.gov The use of a stable isotope-labeled internal standard like 4'-Hydroxy Warfarin-d4 is the most effective way to compensate for matrix effects.

A thoroughly validated method provides confidence in the analytical results, which is essential for making informed decisions in clinical and research settings.

Assessment of Linearity, Sensitivity (LLOQ), Accuracy, Precision, and Selectivity in Research Studies

The validation of a bioanalytical method is a comprehensive process that ensures its suitability for its intended purpose. researchgate.netpjps.pk International guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), outline the essential parameters that must be evaluated. ich.orgpmda.go.jpeuropa.eu The use of a SIL-IS like 4'-Hydroxy Warfarin-d4 is instrumental in meeting the stringent acceptance criteria for these parameters. biopharmaservices.comnih.gov

While specific research studies detailing the validation parameters for methods using 4'-Hydroxy Warfarin-d4 as an internal standard are not extensively published, the principles of such a validation are well-established. The following sections describe the assessment of these key validation parameters, with illustrative data that reflects typical acceptance criteria for bioanalytical methods.

Linearity

Linearity demonstrates the direct proportionality between the instrument's response and the concentration of the analyte over a specific range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (4'-Hydroxy Warfarin-d4) against the nominal concentration of the analyte. pjps.pk The use of a SIL-IS helps to correct for any instrumental or processing variations, ensuring a consistent response ratio. For a method to be considered linear, the correlation coefficient (r²) of the calibration curve should typically be ≥0.99. mdpi.com

Illustrative Data for Linearity Assessment

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 5.0 (LLOQ) | 4.9 | 98.0 |

| 10.0 | 10.3 | 103.0 |

| 50.0 | 51.5 | 103.0 |

| 250.0 | 245.0 | 98.0 |

| 750.0 | 760.5 | 101.4 |

| 1000.0 (ULOQ) | 990.0 | 99.0 |

This table is a representative example. A typical validation would include at least six non-zero concentration levels.

Sensitivity (LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. pmda.go.jp The analyte signal at the LLOQ should be at least five times greater than the signal from a blank sample to ensure it is distinguishable from background noise. nih.gov For the LLOQ, the accuracy should be within ±20% of the nominal value, and the precision, measured as the coefficient of variation (%CV), should not exceed 20%. ich.orgpmda.go.jp

Illustrative Data for LLOQ Assessment

| Replicate | Calculated Concentration (ng/mL) |

|---|---|

| 1 | 5.10 |

| 2 | 4.85 |

| 3 | 5.25 |

| 4 | 4.70 |

| 5 | 5.05 |

| Mean | 4.99 |

| Accuracy (%) | 99.8 |

| Precision (%CV) | 4.6 |

This table is a representative example based on five replicates at the LLOQ of 5.0 ng/mL.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision measures the reproducibility of the results when the analysis is repeated. rrml.ro These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, and high) across several analytical runs. For a method to be deemed accurate and precise, the mean accuracy for each QC level should be within ±15% of the nominal value (except for the LLOQ), and the %CV should not be greater than 15%. ich.orgnih.gov The stable isotope-labeled internal standard, 4'-Hydroxy Warfarin-d4, is critical for achieving high accuracy and precision by compensating for potential analyte loss during sample extraction and variability in instrument response. biopharmaservices.com

Illustrative Data for Intra- and Inter-Run Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Run Accuracy (%) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%) | Inter-Run Precision (%CV) |

|---|---|---|---|---|---|

| Low (LQC) | 15.0 | 102.5 | 5.1 | 104.0 | 6.2 |

| Mid (MQC) | 400.0 | 97.8 | 3.5 | 98.5 | 4.1 |

| High (HQC) | 800.0 | 101.2 | 2.8 | 100.5 | 3.7 |

This table is a representative example based on the analysis of QC samples in replicate (n=5 for intra-run, n=15 over 3 runs for inter-run).

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. srce.hr To test for selectivity, blank matrix samples from at least six different sources are analyzed to ensure that no interfering peaks are observed at the retention time of the analyte or the internal standard. europa.eu According to FDA guidelines, any interference response should not be more than 20% of the analyte response at the LLOQ, and not more than 5% of the response of the internal standard, 4'-Hydroxy Warfarin-d4. europa.eu The high specificity of LC-MS/MS, combined with the distinct mass-to-charge ratio of 4'-Hydroxy Warfarin-d4, ensures excellent selectivity. sigmaaldrich.com

Illustrative Data for Selectivity Assessment

| Matrix Source | Analyte Interference (% of LLOQ Response) | Internal Standard Interference (% of IS Response) | Status |

|---|---|---|---|

| Lot 1 | <2.0 | <0.5 | Pass |

| Lot 2 | <1.5 | <0.5 | Pass |

| Lot 3 | <2.5 | <0.8 | Pass |

| Lot 4 | <1.8 | <0.6 | Pass |

| Lot 5 | <3.0 | <0.5 | Pass |

| Lot 6 | <2.2 | <0.7 | Pass |

This table is a representative example showing that interference from six different blank plasma lots is well below the accepted limits.

Mechanistic Enzymology and Metabolic Pathway Elucidation Studies with 4 Hydroxy Warfarin D4

In Vitro Investigations of Warfarin (B611796) Hydroxylation by Cytochrome P450 Enzymes

In vitro systems, such as recombinant enzymes and liver microsomes, are instrumental in dissecting the metabolic pathways of drugs like warfarin. The formation of 4'-hydroxy warfarin is a key metabolic step, and its study reveals the intricate roles of various cytochrome P450 (CYP) enzymes.

Identification and Characterization of Specific CYP Isoforms Involved in 4'-Hydroxylation

Multiple cytochrome P450 isoforms are implicated in the 4'-hydroxylation of warfarin. Studies using recombinant CYP enzymes and human liver microsomes have identified CYP2C19, CYP3A4, and to a lesser extent, CYP1A2, as contributors to this metabolic pathway. nih.govresearchgate.netresearchgate.net

Recombinant CYP2C19 has been shown to metabolize both R- and S-warfarin to produce 4'-hydroxywarfarin (B562543), although it is considered a minor metabolite compared to other hydroxylated forms like 6-, 7-, and 8-hydroxywarfarin. nih.govresearchgate.net In human liver microsomes, the formation of R-enantiomer metabolites, including 4'-hydroxywarfarin, shows a strong correlation with CYP2C19 activity, as measured by S-mephenytoin hydroxylation. nih.gov

CYP3A4 also plays a role in warfarin metabolism, catalyzing the formation of 10-hydroxywarfarin (B562548) and 4'-hydroxywarfarin from both R- and S-enantiomers. nih.govresearchgate.netnih.gov Studies with recombinant CYP3A4, CYP3A5, and CYP3A7 have demonstrated that all three isoforms can produce these metabolites, with CYP3A4 being the most efficient. nih.gov The formation of 4'-hydroxywarfarin, particularly from the S-enantiomer, has been observed in human liver microsomal incubations and is enhanced by certain effectors, implicating CYP3A4 in this pathway. nih.govresearchgate.net

Stereoselective Formation of 4'-Hydroxy Warfarin from R- and S-Warfarin Enantiomers

The formation of 4'-hydroxy warfarin exhibits stereoselectivity, with different CYP isoforms showing preferences for either the R- or S-enantiomer of warfarin.

CYP3A4-mediated 4'-hydroxylation is preferentially associated with the S-enantiomer of warfarin. nih.govresearchgate.net In contrast, studies with recombinant CYP3A isoforms (CYP3A4, CYP3A5, and CYP3A7) have shown that while they all metabolize both enantiomers to 4'-hydroxywarfarin, they generally exhibit a preference for metabolizing R-warfarin. nih.gov Specifically for the formation of 4'-hydroxywarfarin from R-warfarin, CYP3A4, CYP3A7, and CYP3A5 show a decreasing order of preference for 10-hydroxylation over 4'-hydroxylation. nih.gov

Determination of Enzyme Kinetics (Vmax, Km) and Substrate Specificity in Controlled Experimental Systems

The enzymatic conversion of warfarin to its hydroxylated metabolites, including 4'-hydroxywarfarin, has been characterized by determining the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant). These values provide insights into the efficiency and affinity of the enzymatic reactions.

For the formation of 4'-hydroxywarfarin from R- and S-warfarin by recombinant CYP2C19, kinetic parameters have been established. nih.govingentaconnect.com The Vmax for the formation of S-4'-hydroxywarfarin is lower compared to other hydroxylated metabolites of S-warfarin, and the Km value is the highest, indicating lower affinity and efficiency for this specific pathway. nih.gov

| Substrate | Product | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (x 10^3) |

|---|---|---|---|---|

| R-warfarin | 4'-hydroxywarfarin | 0.18 | 23-56 | 4.6 |

| S-warfarin | 4'-hydroxywarfarin | 0.17 | 31-135 | 2.0 |

Studies investigating the impact of other drugs on warfarin metabolism have also provided kinetic data. For instance, the presence of quinidine (B1679956), a known effector of CYP3A4, leads to a 2.5-fold increase in the Vmax for the 4'-hydroxylation of S-warfarin with little change in the Km value. nih.govresearchgate.net

Enzyme Inhibition and Induction Studies Utilizing 4'-Hydroxylation as a Marker

The 4'-hydroxylation of warfarin serves as a valuable marker reaction in studies of enzyme inhibition and induction, which are crucial for understanding and predicting drug-drug interactions.

Investigation of Drug-Drug Interactions and Xenobiotic Modulators Affecting 4'-Hydroxylation Pathways

The metabolic pathway leading to 4'-hydroxywarfarin is susceptible to modulation by other drugs and foreign compounds (xenobiotics), which can lead to significant drug-drug interactions.

For example, the antifungal agent fluconazole (B54011) has been shown to be a potent inhibitor of CYP3A4-catalyzed formation of (R)-10-hydroxywarfarin, and it also inhibits the enzymes responsible for forming other hydroxylated metabolites. nih.gov Conversely, rifampin, an antibiotic, induces the metabolism of both warfarin enantiomers, leading to an increased clearance of the parent drug. nih.gov Notably, the administration of rifampin resulted in the in vivo detection of 4'-hydroxywarfarin, a metabolite not typically seen in humans, suggesting induction of the responsible cytochrome P-450 isozymes. nih.gov

The interaction between warfarin and quinidine provides a clear example of metabolic modulation. Quinidine enhances the 4'-hydroxylation of S-warfarin in human liver microsomes and even in intact human hepatocytes, indicating that this type of drug-drug interaction is relevant at the cellular level. nih.govresearchgate.net

Mechanistic Insights into Positive Heterotropic Cooperativity in CYP-Mediated Reactions

The phenomenon of positive heterotropic cooperativity, where the binding of one molecule (an effector) to an enzyme enhances the metabolism of another molecule (the substrate), has been observed in CYP-mediated reactions involving warfarin.

The stimulation of S-warfarin 4'-hydroxylation by quinidine is a classic example of this mechanism. nih.govresearchgate.net This effect is attributed to the presence of more than one binding site within the active site of CYP3A4. nih.govresearchgate.net The binding of the effector, quinidine, to one site is thought to induce a conformational change in the enzyme that facilitates the binding and/or metabolism of the substrate, warfarin, at another site. nih.govresearchgate.netresearchgate.net This is supported by kinetic data showing an increase in Vmax without a significant change in Km. nih.govresearchgate.net Such cooperative interactions highlight the complexity of predicting drug metabolism based on simple enzyme-substrate models and underscore the potential for unexpected drug-drug interactions. researchgate.net

Exploration of Subsequent Metabolic Transformations of 4'-Hydroxy Warfarin

Following the initial hydroxylation of warfarin to form 4'-hydroxy warfarin, this metabolite undergoes further biotransformation, primarily through Phase II conjugation reactions, to facilitate its elimination from the body. Reductive pathways have also been explored as potential routes for the clearance of hydroxywarfarins.

Phase II metabolism plays a crucial role in the detoxification and excretion of warfarin and its metabolites. These conjugation reactions increase the water solubility of the compounds, making them more readily excretable in urine and bile. For hydroxywarfarins, including 4'-hydroxy warfarin, glucuronidation and sulfation are the principal Phase II pathways.

The interplay between Phase I oxidation and Phase II conjugation is critical in determining the metabolic fate of warfarin. The rate of formation of hydroxywarfarins by CYP enzymes can be the rate-limiting step for their subsequent conjugation and elimination. researchgate.net

Table 1: Phase II Conjugation of Warfarin Metabolites

| Metabolite | Primary Conjugation Pathway | Enzyme Family |

|---|---|---|

| 4'-Hydroxy Warfarin | Glucuronidation nih.gov | UGTs researchgate.net |

| 6-Hydroxy Warfarin | Sulfation nih.gov | SULTs researchgate.net |

| 7-Hydroxy Warfarin | Glucuronidation and Sulfation nih.gov | UGTs, SULTs researchgate.netresearchgate.net |

| Warfarin | Sulfation nih.gov | SULTs researchgate.net |

In addition to Phase II conjugation, reductive metabolism represents another potential pathway for the elimination of hydroxywarfarins. nih.govresearchgate.net This involves the reduction of the C11 carbonyl group to form hydroxywarfarin alcohols, a pathway analogous to the minor metabolic route that converts warfarin to warfarin alcohols. frontiersin.orgresearchgate.net

Research has explored the hypothesis that hydroxywarfarins, due to their structural similarity to warfarin, can undergo reduction, which could affect their pharmacological activity and clearance. nih.govresearchgate.net Studies using human liver cytosol have investigated the conversion of various hydroxywarfarins, including 4'-hydroxy warfarin, to their corresponding alcohol metabolites. researchgate.netfrontiersin.org

The efficiency of this reductive pathway appears to be significantly influenced by the position of the hydroxyl group on the warfarin molecule. frontiersin.orgnih.gov While modeling studies predicted that the likelihood of reduction would increase with closer proximity of the hydroxyl group to the site of metabolism, experimental results showed a more complex relationship. researchgate.netfrontiersin.org

Of the various hydroxywarfarins tested, the reduction of 10-hydroxywarfarin was found to be the most efficient and the only one considered likely to be clinically significant for clearance. nih.govresearchgate.netnih.gov The reduction of other hydroxywarfarins, including 4'-, 6-, 7-, and 8-hydroxywarfarin, was found to be much less efficient. nih.gov For these metabolites, glucuronidation is a more prominent elimination pathway. nih.gov

The enzymes primarily responsible for the reduction of hydroxywarfarins have been identified as carbonyl reductase 1 (CBR1) and, to a lesser extent, aldo-keto reductase family 1 member C3 (AKR1C3). nih.govresearchgate.netnih.gov Studies with R- and S-7-hydroxywarfarin suggest that these reductions are enantioselective, favoring R-substrates and producing S-alcohol metabolites. nih.govresearchgate.net

Table 2: Reductive Elimination of Hydroxywarfarins

| Substrate | Reductive Pathway Efficiency | Key Enzymes | Clinical Significance for Clearance |

|---|---|---|---|

| 4'-Hydroxy Warfarin | Inefficient nih.gov | CBR1, AKR1C3 nih.govresearchgate.net | Unlikely nih.gov |

| 6-Hydroxy Warfarin | Inefficient nih.gov | CBR1, AKR1C3 nih.govresearchgate.net | Unlikely nih.gov |

| 7-Hydroxy Warfarin | Inefficient nih.gov | CBR1, AKR1C3 nih.govresearchgate.net | Unlikely nih.gov |

| 8-Hydroxy Warfarin | Inefficient nih.gov | CBR1, AKR1C3 nih.govresearchgate.net | Unlikely nih.gov |

| 10-Hydroxy Warfarin | Efficient researchgate.netfrontiersin.org | CBR1, AKR1C3 nih.govresearchgate.net | Potentially Relevant nih.govnih.gov |

Microbial Models in Metabolism Research: Conversion of Warfarin to 4'-Hydroxy Warfarin

Microbial systems have long been utilized as models to study mammalian drug metabolism, offering a simpler and more controlled environment to investigate specific biotransformations. The conversion of warfarin to its hydroxylated metabolites, including 4'-hydroxy warfarin, has been successfully demonstrated using microbial cultures.

Specifically, the fungus Cunninghamella bainieri has been identified as a microbial model capable of metabolizing warfarin to 4'-hydroxy warfarin. dntb.gov.uaresearcher.life This demonstrates that certain microbial enzyme systems can mimic the oxidative reactions carried out by cytochrome P450 enzymes in mammals. dntb.gov.uaresearcher.life

The use of microbial models offers several advantages in metabolism research. They can be used to produce significant quantities of metabolites for structural elucidation and further pharmacological testing. They also provide a platform to study the stereoselectivity of metabolic reactions. For instance, the microbiological metabolism of warfarin has been shown to be stereoselective. asm.org

Furthermore, the gut microbiota has been implicated in influencing the metabolism and bioavailability of various drugs. mdpi.com While the direct metabolism of warfarin by gut bacteria is considered to be a minor pathway due to its high bioavailability, some bacterial species have been identified that can chemically modify the drug. mdpi.comfrontiersin.org For example, species such as Anaerotruncus colihominis, Bacteroides vulgatus, Collinsella aerofaciens, and Edwardsiella tarda have been linked to the ability to metabolize warfarin. mdpi.com The study of bacterial homologs of human drug-metabolizing enzymes, such as the vitamin K epoxide reductase (VKOR) homolog in Mycobacterium tuberculosis, can also provide insights into drug action and potential new therapeutic targets. nih.gov

The application of microbial models, therefore, serves as a valuable tool in the initial stages of drug metabolism research, complementing in vitro and in vivo mammalian studies to elucidate metabolic pathways and identify potential drug-microbiota interactions.

Preclinical Pharmacokinetic and Comparative Metabolism Research Utilizing 4 Hydroxy Warfarin D4

Disposition and Excretion Studies in Non-Human Animal Models

The use of 4'-Hydroxy Warfarin-d4 as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) is instrumental for generating accurate data on the absorption, distribution, metabolism, and excretion (ADME) of warfarin (B611796) and its metabolites.

Preclinical studies in animal models, such as the Sprague-Dawley rat, have been crucial for characterizing the ADME properties of warfarin. Following administration, warfarin is absorbed and distributed to various tissues. Research has shown that after intravenous injection in rats, warfarin concentrations can be tracked in serum, liver, kidneys, muscle, and fat. nih.govcapes.gov.br While serum concentrations tend to decline exponentially, the drug concentrations in tissues decrease much more slowly, indicating significant tissue binding and distribution. nih.govcapes.gov.br

Metabolism is a key component of warfarin's elimination. The parent drug is converted by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites, including 4'-hydroxywarfarin (B562543), 6-hydroxywarfarin, 7-hydroxywarfarin (B562546), and 8-hydroxywarfarin. researchgate.netnih.gov These metabolites, being more water-soluble, are then primarily excreted via the kidneys into the urine. mhmedical.com The precise quantification of these metabolites, facilitated by the use of deuterated standards like 4'-Hydroxy Warfarin-d4, is essential for building a complete picture of the drug's metabolic clearance and excretion pathways.

In vivo studies are critical for identifying the primary metabolic pathways of warfarin in different species. There are considerable inter-species differences in warfarin metabolism. researchgate.net While S-warfarin is predominantly metabolized by CYP2C9 in humans, a variety of CYP enzymes are involved in rats, including CYP1A1, 2B1, 2C6, 2C11, and 3A2. psu.edu

A notable species-specific metabolic profile is observed in avian species. Research has demonstrated that in chickens, the metabolic profile is dominated by the formation of 4'-hydroxywarfarin. researchgate.net This is in contrast to the profile in humans, where 7-hydroxywarfarin is the most abundant metabolite of the more potent S-enantiomer. nih.gov Kinetic analyses using liver microsomes from various bird species, including chickens, crows, mallards, and ostriches, have revealed large differences in metabolic capability, with chickens showing a high capacity for warfarin metabolism. researchgate.net The identification and quantification of 4'-hydroxywarfarin as the predominant metabolite in avian excretion analysis underscores the unique metabolic pathways in these species. researchgate.net

The pharmacokinetic profile of warfarin shows significant variability among different animal species, which impacts its efficacy and duration of action. Comparative studies are essential for selecting appropriate animal models for preclinical development. The half-life of warfarin, for instance, differs substantially between species.

Studies have compared the elimination kinetics of warfarin in rats, dogs, and rhesus monkeys, revealing species-specific differences in how the drug is processed and cleared from the body. nih.gov For example, pharmacokinetic analysis in chickens suggested a surprisingly long half-life despite the high metabolic capacity observed in in vitro assays. researchgate.net In Sprague-Dawley rats, a very slow terminal elimination phase has been identified, with drug concentrations in the liver declining in parallel with serum levels over an extended period. nih.govcapes.gov.br These comparative analyses provide insight into why a specific dose may be effective in one species but not another.

Below is an interactive data table summarizing key pharmacokinetic parameters of warfarin in different preclinical animal models.

| Animal Species | Key Pharmacokinetic Findings | Reference |

|---|---|---|

| Rat (Sprague-Dawley) | Exhibits a very slow terminal elimination phase. Tissue concentrations decline much slower than serum. | nih.govcapes.gov.br |

| Dog | Used in comparative studies to contrast warfarin elimination kinetics with other species. | nih.gov |

| Rhesus Monkey | Serves as a non-human primate model for comparing warfarin elimination to humans. | nih.gov |

| Chicken | Shows a long half-life despite high in vitro metabolic activity; 4'-hydroxywarfarin is the predominant metabolite. | researchgate.net |

Application of 4'-Hydroxy Warfarin-d4 as a Tracer for In Vivo Metabolic and Pharmacokinetic Investigations in Preclinical Settings

In preclinical research, stable isotope-labeled compounds like 4'-Hydroxy Warfarin-d4 are invaluable as "tracers" or internal standards for quantitative bioanalysis. When measuring the concentration of the endogenously produced metabolite (4'-hydroxywarfarin) in biological matrices such as plasma, urine, or tissue homogenates, a known quantity of 4'-Hydroxy Warfarin-d4 is added to the sample at the beginning of the analytical process.

Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization response, and potential degradation during sample preparation and analysis by LC-MS. However, its slightly higher mass (due to the deuterium (B1214612) atoms) allows it to be distinguished from the non-deuterated metabolite by the mass spectrometer. By comparing the detector response of the analyte to that of the known amount of the internal standard, researchers can accurately calculate the concentration of 4'-hydroxywarfarin in the original sample, correcting for any procedural losses. This methodology is fundamental to obtaining the reliable pharmacokinetic and metabolic data discussed in the preceding sections.

Establishing In Vitro-In Vivo Correlations in Drug Metabolism Research in Animal Models

A key goal in preclinical drug development is to establish an in vitro-in vivo correlation (IVIVC), which relates data from laboratory experiments (e.g., using liver cells or enzymes) to outcomes observed in whole organisms. nih.gov This helps predict a drug's behavior in humans and reduces reliance on extensive animal testing.

For warfarin, researchers compare metabolic rates observed in in vitro systems, such as liver microsomes or hepatocytes, with the pharmacokinetic parameters measured in vivo. nih.govpsu.edu For instance, studies using chimeric mice with "humanized" livers (transplanted with human hepatocytes) have shown a strong correlation between the in vitro metabolism of S-warfarin to its 7-hydroxy metabolite in liver microsomes and the in vivo plasma levels of this metabolite in the mice. psu.edu The ability to accurately quantify the metabolites in both the in vitro and in vivo samples, which relies on tools like 4'-Hydroxy Warfarin-d4, is paramount for establishing a meaningful IVIVC. nih.gov However, a direct correlation is not always found; discrepancies can arise due to factors like low oral absorption or extensive plasma protein binding of a compound, which are not fully captured in simple in vitro systems. mdpi.com

The table below presents examples of systems used to establish IVIVC for warfarin metabolism.

| Model System | In Vitro Component | In Vivo Component | Key Finding | Reference |

|---|---|---|---|---|

| Humanized Chimeric Mice | S-warfarin 7-hydroxylation in liver microsomes. | Plasma levels of S-7-hydroxywarfarin in chimeric mice. | A good in vivo-in vitro correlation was demonstrated for CYP2C9-dependent metabolism. | psu.edu |

| Human CYP2C9 Polymorphism Model | Intrinsic clearance (Clint) in recombinant human CYP2C9 enzymes. | Unbound oral clearance (Clpo,u) of (S)-warfarin in patients with corresponding genotypes. | A significant correlation was found, showing the predictive power of the in vitro model. | nih.gov |

| Rat Model with Biliary Drainage | (Not applicable) | Comparison of warfarin pharmacokinetics in healthy vs. biliary-drained rats. | Showed that enterohepatic circulation significantly influences warfarin disposition in rats. | dovepress.com |

Future Directions and Emerging Research Applications of 4 Hydroxy Warfarin D4

Development of Novel and Enhanced Isotopic Labeling Strategies

The utility of deuterated standards like 4'-Hydroxy Warfarin-d4 is intrinsically linked to the methods of their synthesis and the strategic placement of deuterium (B1214612) atoms. Future research is focused on developing more sophisticated isotopic labeling strategies to enhance analytical sensitivity and specificity.

Stable isotope labeling (SIL) is a powerful technique for identifying and quantifying metabolites in complex biological matrices. doi.org The design of these labeling experiments is critical to maximizing the information that can be extracted. doi.org For instance, the use of fully labeled 13C plant samples or global SIL with 15N or 34S enriched solutions allows for the comprehensive study of specific metabolic pathways. doi.org

In the context of 4'-Hydroxy Warfarin-d4, novel labeling strategies could involve:

Multi-Isotope Labeling: Incorporating other stable isotopes, such as 13C or 15N, in addition to deuterium. This could provide more detailed information about metabolic pathways and fragmentation patterns in mass spectrometry, aiding in the identification of previously unknown metabolites.

Site-Specific Labeling: Precisely controlling the location of deuterium atoms on the molecule can help to elucidate specific metabolic reactions. For example, labeling near a site of hydroxylation can provide insights into the enzymatic mechanisms involved.

Isotopologue-Specific Synthesis: Developing synthetic routes to produce a panel of 4'-Hydroxy Warfarin (B611796) isotopologues with varying numbers of deuterium atoms. This would allow for more complex experimental designs in metabolic flux analysis and tracer studies.

These advancements in isotopic labeling will not only improve the accuracy of quantification but also open up new avenues for understanding the intricate details of warfarin metabolism.

Advanced Computational Modeling and Simulation for Predicting Drug Metabolism and Interactions

Computational modeling and simulation are becoming increasingly indispensable tools in pharmacology and drug development. For a drug like warfarin, which has a narrow therapeutic index and is subject to numerous drug-drug interactions, predictive models are of paramount importance. nih.govmedwinpublishers.comnih.govtci-thaijo.org

The use of 4'-Hydroxy Warfarin-d4 in conjunction with advanced computational approaches can significantly enhance our understanding of warfarin's pharmacokinetics and pharmacodynamics. Future directions in this area include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological, biochemical, and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govmdpi.com Recent studies have developed whole-body PBPK/PD models for S-warfarin to predict the effects of drug-drug-gene interactions. nih.gov These models can be refined using experimental data obtained with 4'-Hydroxy Warfarin-d4 to improve their predictive accuracy for how genetic variations and co-administered drugs affect metabolite levels.

Machine Learning Algorithms: Researchers are increasingly using nonlinear machine learning algorithms to develop more accurate warfarin dosing models. mdpi.com These models can analyze large datasets, including patient demographics, genetic information, and metabolite concentrations (measured using deuterated standards), to identify complex patterns and predict optimal dosages. mdpi.com

Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction of warfarin and its metabolites, including 4'-Hydroxy Warfarin, with metabolizing enzymes like cytochrome P450s. mdpi.com By combining these simulations with experimental data from in vitro assays using 4'-Hydroxy Warfarin-d4, researchers can gain a deeper understanding of the molecular basis for enzyme inhibition and drug interactions.

A recent study developed a multipronged strategy using tissue models and machine-learning algorithms to identify drug transporters, revealing a previously unknown interaction between the antibiotic doxycycline (B596269) and warfarin. healthcare-in-europe.com This highlights the power of combining computational and experimental approaches.

Expanded Applications in Investigating Enzyme Polymorphisms and Their Functional Impact in Relevant Model Systems

Genetic variations, or polymorphisms, in drug-metabolizing enzymes can significantly impact an individual's response to warfarin. nih.govnih.govmedscape.comnih.gov The cytochrome P450 enzyme CYP2C9 is the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. nih.govmedscape.comtandfonline.com Polymorphisms in the CYP2C9 gene can lead to reduced enzyme activity, resulting in decreased clearance of S-warfarin and an increased risk of bleeding. nih.govnih.gov

4'-Hydroxy Warfarin-d4 is a crucial tool for investigating the functional consequences of these polymorphisms. Future research will likely see expanded applications in this area:

Genotype-Phenotype Correlation Studies: By accurately measuring the levels of 4'-Hydroxy Warfarin in individuals with different CYP2C9 genotypes, researchers can establish clear correlations between genetic variations and metabolic phenotypes. nih.govnih.gov This information is vital for developing personalized dosing algorithms. nih.gov

In Vitro and In Vivo Model Systems: The use of 4'-Hydroxy Warfarin-d4 in studies with human liver microsomes, recombinant enzymes, and animal models allows for the detailed characterization of how specific CYP2C9 variants affect the rate and pathway of warfarin metabolism. nih.gov

Exploring the Role of Other Enzymes: While CYP2C9 is the major player, other enzymes like CYP2C19, CYP3A4, and CYP1A2 are also involved in warfarin metabolism. tandfonline.comnih.govresearchgate.net Deuterated standards for various warfarin metabolites, including 4'-Hydroxy Warfarin-d4, can be used to dissect the relative contributions of these different enzymes and their polymorphic variants.

A summary of key CYP2C9 alleles and their impact on warfarin metabolism is presented in the table below.

| Allele | Consequence | Population Frequency (example) |

| CYP2C91 | Normal enzyme activity | |

| CYP2C92 | Reduced enzyme activity (by ~30%) | ~10% in Caucasians |

| CYP2C93 | Significantly reduced enzyme activity (by ~90%) | ~6% in Caucasians |

| CYP2C95, *6, *8, *11 | Decreased metabolic activity | More common in individuals of African ancestry |

Broadening of Bioanalytical Scope for Other Warfarin Metabolites and Related Analogs Using Deuterated Standards

The success of 4'-Hydroxy Warfarin-d4 as an internal standard has paved the way for the development and application of deuterated standards for a wider range of warfarin metabolites and related compounds. This expansion of the bioanalytical scope is crucial for obtaining a more complete picture of warfarin's metabolic fate and its impact on the body.

Future research will focus on:

Quantification of a Broader Metabolite Panel: Warfarin is metabolized into numerous hydroxylated and reduced metabolites. frontiersin.org Developing deuterated internal standards for each of these metabolites will enable their simultaneous and accurate quantification in biological samples. clearsynth.comnih.govnih.govresearchgate.net This comprehensive metabolic profiling can provide valuable insights into individual differences in drug response and identify potential biomarkers for adverse effects.

Analysis of Related Coumarin (B35378) Derivatives: The 4-hydroxycoumarin (B602359) scaffold is present in many other anticoagulant drugs and natural compounds. nih.gov The methodologies developed for 4'-Hydroxy Warfarin-d4 can be adapted for the synthesis and use of deuterated standards for these related analogs, facilitating their pharmacokinetic and metabolic studies.

High-Throughput Analytical Methods: The demand for rapid and efficient analysis in clinical and research settings is ever-increasing. The use of deuterated standards is integral to the development of robust, high-throughput analytical methods, such as those based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govresearchgate.net

The table below lists some of the key warfarin metabolites and their primary routes of formation.

| Metabolite | Primary Forming Enzyme(s) |

| 4'-Hydroxywarfarin (B562543) | CYP2C9, CYP3A4 |

| 6-Hydroxywarfarin | CYP2C9, CYP1A2, CYP2C19 |

| 7-Hydroxywarfarin (B562546) | CYP2C9, CYP1A2, CYP2C19 |

| 8-Hydroxywarfarin | CYP2C9, CYP1A2, CYP2C19 |

| 10-Hydroxywarfarin (B562548) | CYP3A4 |

| Warfarin Alcohols | Carbonyl Reductases |

Q & A

Q. How can researchers visually present complex pharmacokinetic data for 4'-Hydroxy Warfarin-d4 to enhance interpretability?

- Methodological Answer : Use time-concentration heatmaps stratified by genotype, supplemented with box plots for dose ranges. Include scatter plots with LOESS smoothing to illustrate non-linear relationships. For peer review, provide raw data tables in appendices and processed datasets in cross-tabulated formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.